molecular formula C19H22ClN3O3S B2858215 N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 942012-14-8

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2858215
CAS No.: 942012-14-8
M. Wt: 407.91
InChI Key: FSSNYHNIFOVPKT-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a high-purity, synthetic oxalamide compound intended for research applications. This chemical is part of a class of compounds investigated for their potential to interact with chemosensory receptors . The molecular structure incorporates a 2-chlorobenzyl group, a morpholino ring, and a thiophene heterocycle, a design that shares features with compounds known to act as flavors, flavor modifiers, tastants, and taste enhancers . Main Applications & Research Value: This compound is provided to the scientific community for use in basic research. Its primary research value lies in the study of taste perception, particularly the modulation of umami and savory flavor profiles . Researchers can utilize it as a chemical tool to probe the structure and function of taste receptors, investigate signal transduction pathways, and explore the mechanisms underlying taste enhancement . It serves as a key candidate in the development and screening of novel flavor modifiers and food additives . Mechanism of Action: While the specific mechanism for this compound is a subject of ongoing research, structurally related N2-(2-(pyridin-2-yl)ethyl)oxalamides are reported to function by interacting with and modulating specific taste receptors (e.g., T1R1/T1R3 umami receptor complexes) on the tongue . This interaction can enhance the perceived intensity of savory flavors, potentially reducing the need for high levels of monosodium glutamate (MSG) or salt in processed foods . The morpholino and thiophene components of its structure are characteristic of molecules designed to possess favorable physicochemical properties for binding to these protein targets . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle the material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c20-15-5-2-1-4-14(15)12-21-18(24)19(25)22-13-16(17-6-3-11-27-17)23-7-9-26-10-8-23/h1-6,11,16H,7-10,12-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSNYHNIFOVPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly of the Oxalamide Backbone

The oxalamide core is typically constructed via condensation reactions between oxalyl chloride and primary amines. For this compound, the synthesis begins with the sequential introduction of the 2-chlorobenzyl and morpholino-thiophenylethyl groups.

Key Steps:

  • Reaction of Oxalyl Chloride with 2-Chlorobenzylamine:
    Oxalyl chloride reacts with 2-chlorobenzylamine in anhydrous dichloromethane at 0–5°C to form N-(2-chlorobenzyl)oxalyl chloride intermediate. This intermediate is stabilized by electron-withdrawing effects of the chlorobenzyl group.
    $$
    \text{Oxalyl Cl}_2 + \text{2-Chlorobenzylamine} \rightarrow \text{N-(2-Chlorobenzyl)Oxalyl Cl} + \text{HCl}
    $$
  • Coupling with 2-Morpholino-2-(Thiophen-2-yl)Ethylamine:
    The intermediate reacts with 2-morpholino-2-(thiophen-2-yl)ethylamine in the presence of triethylamine (TEA) as a base. This step proceeds via nucleophilic acyl substitution, forming the target oxalamide.
    $$
    \text{N-(2-Chlorobenzyl)Oxalyl Cl} + \text{Amine} \xrightarrow{\text{TEA}} \text{Target Compound} + \text{HCl}
    $$

Conditions:

  • Temperature: 0–25°C
  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Yield: 68–72% after purification.

Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling

Recent advances employ ruthenium pincer complexes to synthesize oxalamides via acceptorless dehydrogenative coupling (ADC) of ethylene glycol and amines. This method avoids stoichiometric reagents and generates H₂ as the sole byproduct.

Procedure:

  • Reaction Setup:
    Ethylene glycol, 2-chlorobenzylamine, and 2-morpholino-2-(thiophen-2-yl)ethylamine are combined with a Ru-MACHO catalyst (0.5 mol%) in toluene.
  • Dehydrogenation:
    The mixture is heated to 120°C for 24 hours under inert atmosphere, facilitating simultaneous dehydrogenation and C–N bond formation.

Advantages:

  • Atom Economy: 89–93%
  • Yield: 66–84% (dependent on amine reactivity).

Mechanistic Insight:
The Ru catalyst abstracts hydrogen from ethylene glycol, forming reactive intermediates that couple with amines to yield oxalamides. Isotopic labeling studies confirm H₂ elimination from both glycol and amine moieties.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial protocols favor continuous flow systems for enhanced reproducibility and safety. Key parameters include:

Parameter Optimal Value Impact on Yield
Residence Time 15–20 minutes Maximizes conversion
Temperature 50–60°C Minimizes byproducts
Catalyst Loading 0.2–0.5 mol% Ru Cost-effective
Pressure 2–3 bar Enhances H₂ removal

Outcome:

  • Purity: >98% (HPLC)
  • Throughput: 1.2 kg/hour.

Purification Strategies

Crude product purification involves:

  • Recrystallization: Ethanol/water (3:1) at −20°C removes unreacted amines.
  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:2) isolates the target compound.

Typical Recovery: 85–90% after dual purification.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Stepwise Condensation 68–72 95–97 Moderate High (HCl waste)
Ru-Catalyzed ADC 66–84 97–99 High Low (H₂ byproduct)
Continuous Flow 75–80 98–99 Industrial Moderate

Trade-offs:

  • Stepwise Condensation: Simplicity vs. corrosive HCl generation.
  • Ru-Catalyzed ADC: Sustainability vs. catalyst cost.

Challenges and Optimization Opportunities

Byproduct Formation

Competing reactions during amine coupling produce N-acylated byproducts (e.g., α-hydroxyamides). Strategies to suppress these include:

  • Low-Temperature Phases: Slow amine addition at 0°C reduces side reactions.
  • Catalytic Additives: 4-Dimethylaminopyridine (DMAP) enhances selectivity toward oxalamides.

Morpholino-Thiophenylethylamine Synthesis

The morpholino-thiophenylethylamine precursor is synthesized via:

  • Thiophene Alkylation: 2-Thiophenemethanol reacts with morpholine under Mitsunobu conditions (DIAD, PPh₃).
  • Reductive Amination: Thiophenylethyl ketone is converted to the amine using NaBH₄ and NH₄OAc.

Yield: 74–78% after distillation.

Chemical Reactions Analysis

Types of Reactions: N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further analyzed and utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a valuable tool in understanding biological processes.

Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its structural features may allow it to interact with biological targets, leading to the development of new drugs. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Antiviral Oxalamides (HIV Entry Inhibitors)

highlights oxalamides such as N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 15) , which inhibits HIV entry .

Parameter Target Compound Compound 15
N1-Substituent 2-Chlorobenzyl (aromatic, lipophilic) 4-Chlorophenyl (simpler aryl group)
N2-Substituent Morpholino-thiophenethyl (heterocyclic) Thiazolyl-pyrrolidinyl (heterocyclic)
Bioactivity Hypothesized antiviral potential Confirmed HIV entry inhibition (IC50: nM)
Synthetic Yield Not reported 53% (stereoisomer mixture)
Key Features Enhanced solubility (morpholine) Hydroxyethyl group for polar interactions

Analysis: The target compound’s morpholino group may improve pharmacokinetics compared to Compound 15’s pyrrolidine.

Flavoring Oxalamides (e.g., S336)

–4 and 10 describe N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) , a flavoring agent with regulatory approval .

Parameter Target Compound S336
N1-Substituent 2-Chlorobenzyl (halogenated) 2,4-Dimethoxybenzyl (polar, non-toxic)
N2-Substituent Morpholino-thiophenethyl Pyridin-2-ylethyl (aromatic, polar)
Application Potential therapeutic use Flavor enhancer (MSG alternative)
Toxicity (NOEL) Not reported 100 mg/kg/day (safe for human consumption)
Regulatory Status Undetermined Globally approved (FEMA 4233)

In contrast, S336’s dimethoxy and pyridinyl groups contribute to its safety and flavor-enhancing properties.

TLR2/6 Agonists

identifies oxalamides like N1-(benzyl)-N2-(phenyl)-N2-(sulfonyl)glycinamide as Toll-like receptor (TLR) agonists .

Parameter Target Compound TLR Agonists
Core Structure Oxalamide Glycinamide with sulfonyl group
Key Substituents Chlorobenzyl, morpholino-thiophene Benzyl, sulfonylanilino
Bioactivity Undetermined TLR2/6 activation (immunomodulatory)
Structural Flexibility Rigid (morpholine, thiophene) Flexible (sulfonyl bridge)

Analysis : The target compound’s rigid heterocycles may limit conformational adaptability compared to TLR agonists, suggesting divergent biological targets.

Q & A

Basic: What are the optimized synthetic protocols for N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide?

Answer:
The synthesis involves multi-step organic reactions:

  • Step 1: Chlorination of aniline derivatives to form 2-chloroaniline intermediates .
  • Step 2: Coupling with oxalyl chloride to establish the oxalamide backbone under controlled anhydrous conditions .
  • Step 3: Introduction of the morpholino-thiophenylethyl group via nucleophilic substitution or amidation, requiring catalysts like DMAP (dimethylaminopyridine) and solvents such as dichloromethane .
  • Optimization: Reaction temperatures (0–25°C), solvent polarity, and stoichiometric ratios are critical for achieving >70% yield. Chromatographic purification (e.g., silica gel column) ensures >95% purity .

Advanced: How can researchers resolve contradictions in reported reaction yields during scale-up?

Answer:
Discrepancies often arise from:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility but may reduce selectivity. Switch to THF or dichloromethane for better control .
  • Catalyst Loading: Overuse of DMAP can lead to side reactions; optimize to 5–10 mol% .
  • Analytical Validation: Use LC-MS and 1^1H NMR to trace byproducts (e.g., unreacted thiophene intermediates). Adjust reaction times (8–12 hrs) to minimize degradation .

Basic: Which analytical techniques confirm the structural integrity of this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify characteristic signals (e.g., morpholine N-CH2_2 at δ 2.4–3.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • LC-MS: Validates molecular weight (e.g., [M+H]+^+ at m/z 423.27 for C18_{18}H20_{20}ClN3_3O3_3S) .
  • X-ray Crystallography: SHELX software refines crystal structures to confirm stereochemistry and bond angles .

Advanced: How do computational methods predict electronic properties relevant to JAK2 inhibition?

Answer:

  • Density Functional Theory (DFT): B3LYP/6-31G(d) calculations model HOMO-LUMO gaps (e.g., 4.2 eV) to assess redox activity and binding affinity .
  • Molecular Docking (AutoDock Vina): Simulates interactions with JAK2’s ATP-binding pocket, highlighting hydrogen bonds between the oxalamide carbonyl and kinase residues (e.g., Leu983) .

Basic: What biological targets and pathways are associated with this compound?

Answer:

  • Primary Target: JAK2 kinase (IC50_{50} ~50 nM), critical in hematopoiesis and immune signaling .
  • Pathways: Suppresses STAT3/STAT5 phosphorylation, disrupting cell proliferation in leukemia models .
  • Secondary Targets: Preliminary data suggest off-target effects on PI3K/AKT in solid tumors .

Advanced: How can structure-activity relationship (SAR) studies improve JAK2 selectivity?

Answer:

  • Substituent Modifications:
    • Chlorophenyl Group: Replace with fluorophenyl to enhance lipophilicity (logP from 2.8 to 3.1) and blood-brain barrier penetration .
    • Morpholino Group: Replace with piperazine to reduce CYP450 interactions, improving metabolic stability (t1/2_{1/2} increased from 2.5 to 4.1 hrs) .
  • In Silico Screening: Virtual libraries prioritize derivatives with >80% similarity to known JAK2 inhibitors .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts .
  • Recrystallization: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (mp 148–150°C) .

Advanced: How does pH and temperature affect the compound’s stability in biological assays?

Answer:

  • pH Stability: Degrades rapidly at pH <3 (gastric conditions) but remains stable at pH 7.4 (plasma) for 24 hrs .
  • Thermal Stability: Decomposition occurs >80°C; store at –20°C in DMSO for long-term use .

Basic: What key structural features enable its biological activity?

Answer:

  • Oxalamide Core: Facilitates hydrogen bonding with kinase active sites .
  • Thiophene-Morpholino Moiety: Enhances π-π stacking with hydrophobic pockets in JAK2 .
  • Chlorobenzyl Group: Increases membrane permeability (PAMPA logPe = –4.2) .

Advanced: What challenges exist in formulating this compound for in vivo studies?

Answer:

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) requires nanoemulsion or cyclodextrin encapsulation .
  • Bioavailability: Low oral absorption (F = 12%) necessitates IV or intraperitoneal administration .

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